molecular formula C15H12N2O5S B11057546 5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11057546
M. Wt: 332.3 g/mol
InChI Key: YDUNCDUNPUDFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a complex organic compound belonging to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has been studied for its potential in various fields:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It is known to interact with receptor sites, potentially inhibiting or activating specific biological pathways. For example, some derivatives of thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications. Its ability to interact with a wide range of receptor targets makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

IUPAC Name

7-(4-methoxycarbonylphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12N2O5S/c1-22-15(21)8-4-2-7(3-5-8)9-6-10(18)16-11-12(14(19)20)17-23-13(9)11/h2-5,9H,6H2,1H3,(H,16,18)(H,19,20)

InChI Key

YDUNCDUNPUDFKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.